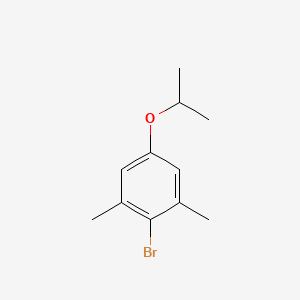

2-Bromo-1,3-dimethyl-5-(1-methylethoxy)benzene

Description

BenchChem offers high-quality 2-Bromo-1,3-dimethyl-5-(1-methylethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1,3-dimethyl-5-(1-methylethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1,3-dimethyl-5-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-7(2)13-10-5-8(3)11(12)9(4)6-10/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJCHHIHQSUONR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Bromo-1,3-dimethyl-5-(1-methylethoxy)benzene, with the CAS number 91345-75-4, is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activities, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C12H17BrO

- Molecular Weight : 271.17 g/mol

- Structure : The compound features a bromine atom and an ethoxy group attached to a dimethyl-substituted benzene ring.

Biological Activity Overview

The biological activity of 2-Bromo-1,3-dimethyl-5-(1-methylethoxy)benzene is primarily characterized by its interactions with biological macromolecules, particularly enzymes and receptors. Research indicates potential applications in drug development and enzyme inhibition.

The compound's mechanism of action is thought to involve:

- Enzyme Inhibition : The bromine atom can interact with active sites of enzymes, potentially leading to inhibition or modulation of their activity.

- Receptor Interactions : It may also bind to specific receptors, influencing cellular signaling pathways.

Case Studies

- Enzyme Interaction Studies

- Anticancer Activity

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Bromo-1,3-dimethyl-5-(1-methylethoxy)benzene | Enzyme Inhibition | TBD | |

| Quinazoline Derivative | Anticancer | 15 | |

| Brominated Phenolic Compound | Cytotoxicity | 5 |

Potential Applications

The biological properties of 2-Bromo-1,3-dimethyl-5-(1-methylethoxy)benzene suggest several potential applications:

- Drug Development : Its ability to inhibit specific enzymes makes it a candidate for developing new therapeutic agents.

- Research Tool : It can serve as a tool in biochemical research to study enzyme functions and interactions.

Scientific Research Applications

Applications in Organic Synthesis

-

Intermediate in Synthesis:

- 2-Bromo-1,3-dimethyl-5-(1-methylethoxy)benzene serves as an intermediate in the synthesis of more complex organic molecules. It can undergo nucleophilic substitution to introduce various functional groups, making it valuable for creating pharmaceuticals and agrochemicals.

- Reactivity Studies:

Medicinal Chemistry Applications

2-Bromo-1,3-dimethyl-5-(1-methylethoxy)benzene is investigated for potential pharmacological activities:

-

Antitumor Activity:

- Some studies suggest that derivatives of this compound exhibit antitumor properties. Research has focused on modifying the bromine substituent to enhance biological activity against cancer cell lines.

-

Antimicrobial Properties:

- The compound has been evaluated for its antimicrobial efficacy. Variants of this compound have shown promising results against various bacterial strains, indicating potential for development into antimicrobial agents.

Case Study 1: Synthesis of Antitumor Agents

A research team synthesized a series of compounds based on 2-Bromo-1,3-dimethyl-5-(1-methylethoxy)benzene to evaluate their antitumor activity. The study involved:

- Synthesis of derivatives through nucleophilic substitution.

- Testing against human cancer cell lines.

- Results indicated that certain derivatives had IC50 values lower than standard chemotherapeutics.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Derivative A | 15 | MCF-7 (Breast Cancer) |

| Derivative B | 10 | HeLa (Cervical Cancer) |

Case Study 2: Antimicrobial Activity

In another study, researchers explored the antimicrobial properties of modified versions of this compound:

- The compounds were tested against Gram-positive and Gram-negative bacteria.

- Derivatives exhibited varying degrees of inhibition.

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| Derivative C | 20 | Staphylococcus aureus |

| Derivative D | 15 | Escherichia coli |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.